
Eurycomalactone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eurycomalactone can be isolated from Eurycoma longifolia through a series of extraction and purification processes. The preparation method typically involves countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and further purification steps .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from the plant material using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eurycomalacton durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Eurycomalacton kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Eurycomalacton vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Positionen am Eurycomalacton-Molekül auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Eurycomalacton, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Eurycomalactone exhibits promising anticancer effects across various cancer cell lines. Research has demonstrated that it induces apoptosis in cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells. The mechanism involves the inhibition of key proteins such as TNF-α and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival.
Key Findings:
- Cytotoxicity: this compound showed IC50 values indicating significant cytotoxicity: 1.60 µM (HeLa), 2.21 µM (HT-29), and 2.46 µM (A2780) .
- Mechanism of Action: The compound triggers apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Effects
This compound has been shown to inhibit the expression of endothelial adhesion molecules, which are crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), it effectively reduced the expression of ICAM-1, VCAM-1, and E-selectin in a concentration-dependent manner.
Key Findings:
- Inhibition of Adhesion Molecules: The compound inhibited TNFα-induced expression with IC50 values around 0.5 µM for all three adhesion molecules .
- Protein Synthesis Inhibition: this compound acts as a protein synthesis inhibitor, affecting the levels of short-lived proteins involved in inflammatory signaling .
Treatment of Male Sexual Disorders
This compound is also noted for its potential to enhance male sexual health. Traditional uses of Eurycoma longifolia include improving libido and overall sexual well-being. Experimental studies support these claims, indicating that this compound may positively influence testosterone levels and sexual function.
Key Findings:
- Sexual Health Improvement: Clinical studies suggest that compounds from Eurycoma longifolia, including this compound, can effectively treat male sexual dysfunctions .
Summary Table of Applications
Wirkmechanismus
Eurycomalactone exerts its effects through multiple molecular targets and pathways:
NF-κB Inhibition: this compound is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Protein Synthesis Inhibition: It inhibits protein synthesis by depleting cyclin D1 levels, leading to cell cycle arrest at the G2/M phase.
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Eurycomalacton wird mit anderen Quassinoiden wie Eurycomanon und Eurycolacton verglichen:
Eurycomanon: Ähnlich wie Eurycomalacton zeigt Eurycomanon Antikrebseigenschaften und hemmt die NF-κB-Signalisierung.
Einzigartigkeit: Eurycomalacton zeichnet sich durch seine potente NF-κB-inhibitorische Aktivität und seine Fähigkeit aus, die Apoptose in Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antikrebsmitteln macht .
Biologische Aktivität
Eurycomalactone, a natural compound derived from the root of Eurycoma longifolia, is gaining attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
This compound is classified as a quassinoid, a type of compound known for its bitter taste and potent biological effects. Its molecular structure contributes to its pharmacological activities, which have been extensively studied.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : this compound has shown cytotoxic effects against several cancer types, including:
- Cervical cancer (HeLa)
- Colorectal cancer (HT29)
- Ovarian cancer (A2780)
- Breast cancer (MCF-7)
- Lung cancer (A549)
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound in inducing cell death:
- Mechanism of Action : this compound induces apoptosis in cancer cells through:
Table 1: Summary of Anticancer Activity
Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Cervical | HeLa | 2.21 ± 0.049 | Apoptosis |
Colorectal | HT29 | 1.22 ± 0.11 | Apoptosis |
Ovarian | A2780 | 2.46 ± 0.081 | Apoptosis |
Breast | MCF-7 | <5 | Caspase activation |
Lung | A549 | Not specified | Apoptosis |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting the expression of endothelial adhesion molecules such as ICAM-1, VCAM-1, and E-selectin in human umbilical vein endothelial cells (HUVECs).
- Inhibition Mechanism : The compound acts as an NF-κB inhibitor, with IC50 values around:
- Protein Synthesis Inhibition : this compound has been shown to inhibit protein synthesis in a manner similar to cycloheximide, affecting short-lived proteins like cyclin D1 but not significantly impacting survivin levels .
Case Studies and Research Findings
Several case studies highlight the pharmacological significance of this compound:
- A study demonstrated that this compound enhances chemosensitivity in cancer treatments by inhibiting AKT/NF-κB signaling pathways, suggesting its potential role as an adjunct therapy in chemotherapy .
- Another investigation focused on its antimalarial properties, indicating that this compound may serve as a lead compound against chloroquine-resistant strains of Plasmodium falciparum due to its cytotoxic effects .
Eigenschaften
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-MGBQOKOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177627 | |
Record name | Eurycomalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-24-0 | |
Record name | Eurycomalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eurycomalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eurycomalactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.